1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C16H22O4N2
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of 1-piperidinecarboxylic acid with 4-(methoxycarbonyl)benzyl chloride under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The use of advanced purification techniques, such as column chromatography, ensures the production of a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: The compound has potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It can be utilized in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-(Methoxycarbonyl)-4-piperidinecarboxylic acid: This compound has a similar structure but lacks the ester group.
4-(Methoxymethyl)-1-methyl-4-piperidinecarboxylic acid: This compound has a methoxymethyl group instead of the methoxycarbonyl group.
3-[1-(Methoxycarbonyl)-4-piperidinyl]propanoic acid: This compound has a shorter carbon chain compared to the target compound.
Properties
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-11-9-15(10-12-20)13-14-5-7-16(8-6-14)17(21)23-4/h5-8,15H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWIABLDBGPPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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